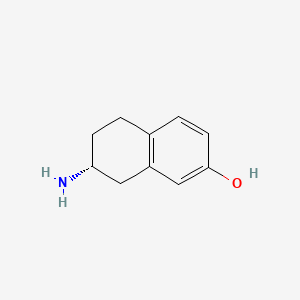

(R)-2-Amino-7-hydroxytetralin

説明

Historical Context of Aminotetralins in Neuroscience Research

The journey of aminotetralins in neuroscience began in the mid-20th century, with researchers seeking to understand the structural requirements for activating neurotransmitter receptors. Early work focused on creating rigid analogs of flexible neurotransmitter molecules like dopamine (B1211576). By locking the side chain of dopamine into the tetralin structure, researchers could investigate the preferred conformations for receptor binding.

The development of aminotetralin-based compounds has led to significant breakthroughs. For instance, the modification of the lometraline (B1675045) structure, an aminotetralin derivative, eventually led to the discovery of tametraline (B1329939) and later, the widely-used antidepressant sertraline. wikipedia.org The 1980s saw the development of 8-OH-DPAT, an aminotetralin derivative that became a crucial tool for studying the 5-HT1A receptor. wikipedia.org These historical developments highlight the foundational role of the aminotetralin scaffold in medicinal chemistry and neuropharmacology.

Overview of the (R)-2-Amino-7-hydroxytetralin Scaffold and its Significance

The this compound scaffold is of particular interest due to its structural features that mimic endogenous neurotransmitters. The 7-hydroxy group and the 2-amino group are key for interactions with various receptors. The tetralin core provides a rigid framework, which helps in defining the spatial relationship between these crucial functional groups.

This scaffold has been utilized to develop ligands for a range of receptors, including dopamine, serotonin (B10506), and opioid receptors. nih.govnih.gov For example, derivatives of 2-amino-7-hydroxytetralin have been synthesized as potent and selective ligands for the dopamine D3 receptor. ebi.ac.uk The versatility of this scaffold allows for chemical modifications at various positions to fine-tune the affinity and selectivity for specific receptor subtypes.

Enantiomeric Considerations in Aminotetralin Research

The "R" in this compound refers to the specific three-dimensional arrangement, or stereochemistry, of the atoms at the chiral center. This is a critical aspect of aminotetralin research because biological systems, particularly receptors, are themselves chiral. Consequently, different enantiomers of a compound can exhibit vastly different pharmacological properties.

Research has consistently shown that the two enantiomers of aminotetralin derivatives can have different affinities for receptors and can even act in opposing ways—one as an agonist (activator) and the other as an antagonist (blocker). nih.gov For instance, studies on monohydroxy-2-aminotetralin derivatives have demonstrated that the enantiomers possess distinct activities at dopamine autoreceptors. nih.gov The synthesis of specific enantiomers, such as (R)-2-amino-8-bromotetralin, has been a key step in accessing a wider range of target compounds for screening and development. acs.org The ability to synthesize enantiomerically pure aminotetralins is therefore crucial for developing selective and effective therapeutic agents. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYAPIMIOKKYNF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@@H]1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563625 | |

| Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85951-61-7 | |

| Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Amino-7-hydroxytetralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Approaches for R 2 Amino 7 Hydroxytetralin and Its Analogues

Established Synthetic Routes for 2-Aminotetralins

Traditional synthetic routes to 2-aminotetralins often involve the formation of a racemic mixture followed by resolution, or the demethylation of methoxy (B1213986) precursors. These methods have been foundational in providing access to these important chemical scaffolds.

Resolution-Based Synthesis of (R)-2-Amino-7-hydroxytetralin

A common strategy to obtain enantiomerically pure 2-aminotetralins involves the resolution of a racemic mixture. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent. For instance, racemic 2-amino-5-methoxytetralin has been successfully resolved using (S)-mandelic acid to yield the (S)-enantiomer with high enantiomeric excess. researchgate.net A similar principle can be applied to obtain the (R)-enantiomer of 2-amino-7-hydroxytetralin.

The general process involves:

Synthesis of the racemic 2-aminotetralin derivative.

Reaction with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. google.com

Fractional crystallization to separate the desired diastereomer.

Liberation of the enantiomerically pure amine from the salt.

While effective, resolution-based methods are inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.

Demethylation Strategies in Synthesis

Many synthetic routes for hydroxylated aminotetralins, including this compound, utilize the corresponding methoxy derivative as a precursor. The final step in these syntheses is the demethylation of the methoxy group to reveal the free hydroxyl group. google.com

Several reagents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. Common demethylating agents include:

Boron tribromide (BBr3): This is a powerful Lewis acid capable of cleaving aryl methyl ethers. The reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane. nih.gov

Aqueous Hydrobromic Acid (HBr): Refluxing in aqueous HBr is another effective method for demethylation. nih.gov

The synthesis of 7-hydroxy-2-aminotetralin from its methoxy analogue is a well-established procedure. google.com The precursor, 7-methoxy-2-aminotetralin, can be prepared from 7-methoxy-2-tetralone (B1200426) through reductive amination. google.com

Enantioselective Synthesis of Chiral Aminotetralin Derivatives

To overcome the inherent yield limitations of resolution, significant research has focused on developing enantioselective synthetic methods that directly produce the desired chiral amine. These approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Transfer Hydrogenation Techniques

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. nih.gov This method typically utilizes a metal catalyst, such as ruthenium or rhodium, with a chiral ligand, and a hydrogen donor like formic acid or isopropanol. scielo.brmdpi.com

In the context of aminotetralin synthesis, ATH can be applied to the reduction of a suitable enamine or imine precursor derived from a tetralone. The enantioselectivity of the reduction is controlled by the chiral ligand complexed to the metal center. scielo.br For example, ruthenium catalysts with ligands like TsDPEN have shown high efficiency in the ATH of various ketones. researchgate.net

Ruthenium-Catalyzed Enantioselective Reduction Applications

Ruthenium-based catalysts are particularly prominent in the asymmetric hydrogenation and reductive amination of ketones. researchgate.netnih.govresearchgate.net The enantioselective hydrogenation of enamides derived from 2-tetralones using Ru-SYNPHOS catalysts has been reported to proceed under mild conditions. researchgate.net

A key strategy involves the direct asymmetric reductive amination of a tetralone with an amine source in the presence of a chiral ruthenium catalyst and hydrogen gas. This approach offers a direct and atom-economical route to chiral aminotetralins. researchgate.net The choice of the chiral phosphine (B1218219) ligand, such as f-Binaphane, is crucial for achieving high enantioselectivity. researchgate.net

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Reductions

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| N-(3,4-dihydro-2-naphthalenyl)-acetamide | Ru-SYNPHOS | (S)-2-acetamido-tetralin | Not Specified | researchgate.net |

| α-keto amides | Ru-catalyst with ammonium (B1175870) salts | α-amino acid derivatives | High | nih.gov |

| Alkyl-aryl ketones | Ru-(S,S)-f-binaphane with NH3/H2 | Chiral primary amines | High | researchgate.net |

This table is for illustrative purposes and specific ee values can vary based on reaction conditions.

Chiral Auxiliaries and Ligands in Aminotetralin Synthesis

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In aminotetralin synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in the diastereoselective reduction of a ketimine derived from 1-indanone. researchgate.net This approach leads to the formation of a specific diastereomer, which upon removal of the auxiliary, yields the enantiomerically enriched amine.

A variety of chiral ligands have been developed for use in metal-catalyzed asymmetric reactions. These ligands coordinate to the metal center and create a chiral environment that influences the stereochemical outcome of the reaction. Examples of chiral auxiliaries and ligands used in the synthesis of chiral amines include:

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide tcichemicals.com

Evans' oxazolidinones nih.gov

(R)-phenylglycinol researchgate.net

Diastereoselective Alkylation in Aminotetralin Systems

Diastereoselective alkylation is a pivotal technique for introducing substituents at specific stereocenters, a crucial aspect in the synthesis of chiral aminotetralin derivatives. This approach often utilizes a chiral auxiliary to direct the incoming alkyl group to a particular face of the molecule, thereby controlling the stereochemical outcome. williams.edu

One common strategy involves the use of chiral oxazolidinones. These auxiliaries are first attached to the aminotetralin precursor. The resulting intermediate is then deprotonated to form a rigid, chelated enolate. The subsequent alkylation reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, favoring the formation of one diastereomer over the other. williams.edu The stereochemical course of the reaction is dictated by the steric hindrance imposed by the chiral auxiliary, which guides the electrophile to the less hindered face of the enolate. williams.edu

Another approach to diastereoselective alkylation involves phase-transfer catalysis. In this method, a chiral quaternary ammonium salt, often derived from cinchona alkaloids, is used to facilitate the transfer of the enolate from an aqueous phase to an organic phase where the alkylation reaction occurs. beilstein-journals.org The chiral environment provided by the catalyst influences the direction of alkylation, leading to the preferential formation of one enantiomer. beilstein-journals.orgorganic-chemistry.org The efficiency and selectivity of this method can be influenced by factors such as the structure of the catalyst, the solvent system, and the nature of the alkylating agent. beilstein-journals.org

Computational studies have been employed to understand the transition states involved in these reactions, providing insights into the factors that govern the observed diastereoselectivity. nih.gov These studies can help in the rational design of more efficient and selective synthetic routes.

Derivatization of the this compound Core

Derivatization of the this compound scaffold is a key strategy to fine-tune its pharmacological profile, including receptor affinity and selectivity. Modifications at the amino group and the tetralin core have been extensively explored.

N-Alkylation, the introduction of alkyl groups at the nitrogen atom of the amino group, has a profound effect on the biological activity of 2-aminotetralin derivatives. The size and nature of the N-alkyl substituent are critical determinants of receptor interaction. nih.gov

Research has shown that for dopamine (B1211576) receptor agonists, an n-propyl group on the nitrogen is often optimal for activity. nih.gov Shorter alkyl chains, such as ethyl, may result in slightly lower activity, while the absence of an N-alkyl group can lead to a significant loss of potency. nih.gov Conversely, bulkier substituents can sometimes lead to a decrease in affinity for the target receptor or an increase in off-target effects. The stereochemistry at the 2-position of the tetralin ring is also crucial, with the (S)-enantiomer often exhibiting higher affinity for certain serotonin (B10506) receptors. nih.gov

| N-Substituent | Relative Activity | Key Findings |

|---|---|---|

| H | Almost inactive | Absence of an N-alkyl group significantly reduces activity. |

| Ethyl | Slightly less active | Demonstrates the importance of a small alkyl group for receptor interaction. |

| n-Propyl | Optimal | Considered the ideal size for fitting into the receptor binding pocket. |

Modification of the tetralin core, including the position and nature of substituents on the aromatic ring, is another important avenue for modulating the pharmacological properties of this compound analogues. The substitution pattern can influence receptor selectivity and functional activity. For instance, the presence of a methoxy group at the 8-position has been shown to enhance affinity for the 5-HT1A serotonin receptor.

Functionalization of the tetralin core can be achieved through various synthetic methods, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. beilstein-journals.org These methods allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships. The presence of a halogen, such as bromine, can serve as a handle for further synthetic transformations.

| Substituent | Position | Effect on Receptor Affinity |

|---|---|---|

| Hydroxy | 7 | Core feature of the parent compound. |

| Methoxy | 8 | Enhances 5-HT1A receptor affinity. |

| Various | 5 | Demonstrates high affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. |

Prodrug strategies are employed to improve the pharmacokinetic properties of this compound, such as its absorption, distribution, and metabolic stability. nih.gov This involves the temporary modification of the phenolic hydroxyl or the amino group to create a derivative that is converted back to the active parent drug in the body. nih.govjetir.org

The phenolic hydroxyl group of this compound is a prime site for prodrug modification. Ester and carbamate (B1207046) derivatives are commonly synthesized to mask this polar group, thereby increasing the lipophilicity of the molecule and potentially enhancing its ability to cross biological membranes. scirp.org

Ester Prodrugs: These are formed by reacting the hydroxyl group with a carboxylic acid or its derivative. The resulting ester can be hydrolyzed in vivo by esterase enzymes to release the active parent drug. scirp.org

The amino group of this compound can also be derivatized to form prodrugs. google.com

Amide Prodrugs: Acylation of the amino group to form an amide can reduce its basicity and increase its stability. nih.gov However, amides are generally more stable to hydrolysis than esters, which can make them less suitable as prodrugs if rapid release of the parent amine is required. nih.gov

Carbonate Prodrugs: The amino group can be converted to a carbamate, which can be designed to be cleavable in vivo. google.com

Hydroxylamine (B1172632) Derivatives: The formation of hydroxylamine derivatives represents another potential prodrug approach for the amino function. google.com

The design and synthesis of these prodrugs require a careful balance between stability during storage and administration, and efficient conversion to the active drug at the desired site of action. nih.gov

Prodrug Design Based on this compound Derivatives

Radiosynthesis of Labeled this compound Analogs for Imaging Studies

The radiosynthesis of aminotetralin analogs for PET imaging requires sophisticated chemical procedures that can be performed rapidly due to the short half-lives of the radioisotopes involved (20.4 minutes for Carbon-11 and 109.8 minutes for Fluorine-18). frontiersin.orgmdpi.comopenmedscience.com These methods are designed to produce high-purity radiotracers with high specific activity, ensuring that a small mass of the compound can be administered for imaging without causing pharmacological effects.

A series of Carbon-11 labeled aminotetralin analogs have been developed as high-affinity agonists for dopamine D2 receptors. nih.gov The radiosynthesis of these compounds, including [¹¹C]-5-OH-DPAT, [¹¹C]PPHT, and [¹¹C]ZYY-339, has been achieved through a common pathway. nih.govnih.gov This method begins with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) in a cyclotron. nih.gov The [¹¹C]CO₂ is then used to synthesize [¹¹C]propionyl chloride. nih.govnih.gov

This reactive intermediate is subsequently coupled with the appropriate secondary amine precursor to form the corresponding amide. The final step involves the reduction of the amide to yield the desired tertiary amine product. nih.govnih.gov The entire synthesis, including purification by reverse-phase high-performance liquid chromatography (HPLC), is typically completed within 60-75 minutes. nih.govnih.gov This rapid synthesis is essential to maximize the yield of the final product before significant radioactive decay of the Carbon-11 isotope occurs.

Research findings for these Carbon-11 labeled aminotetralins indicate the following:

Radiochemical yields: 5-10% (calculated from the initial [¹¹C]CO₂). nih.govnih.gov

Specific activities: Ranging from 250 to 1,000 Ci/mmol. nih.gov

In vitro binding: Autoradiography studies in rat brain slices have demonstrated that [¹¹C]-5-OH-DPAT, [¹¹C]PPHT, and [¹¹C]ZYY-339 exhibit selective binding to dopamine D2 receptors in the striata. nih.govnih.gov

| Compound | Precursor | Key Synthesis Steps | Radiochemical Yield | Synthesis Time | Specific Activity |

| [¹¹C]-5-OH-DPAT | 5-hydroxy-2-(N-propylamino)tetralin | 1. Reaction of [¹¹C]CO₂ with ethylmagnesium bromide, followed by reaction with phthaloyl chloride to form [¹¹C]propionyl chloride. 2. Coupling of [¹¹C]propionyl chloride with the precursor. 3. Reduction with LiAlH₄. | 5-10% | 60-75 min | 250-1,000 Ci/mmol |

| [¹¹C]PPHT | (+/-)-2-(N-phenethylamino)-5-hydroxytetralin | 1. Synthesis of [¹¹C]propionyl chloride. 2. Coupling with the precursor to form the amide. 3. Reduction to the tertiary amine. | 5-10% | 60-75 min | 250-1,000 Ci/mmol |

| [¹¹C]ZYY-339 | (+/-)-2-(N-cyclohexylethylamino)-5-hydroxytetralin | 1. Synthesis of [¹¹C]propionyl chloride. 2. Coupling with the precursor to form the amide. 3. Reduction to the tertiary amine. | 5-10% | 60-75 min | 250-1,000 Ci/mmol |

Fluorine-18 labeled aminotetralins offer the advantage of a longer half-life compared to their Carbon-11 counterparts, which allows for more complex imaging protocols and distribution to facilities without an on-site cyclotron. frontiersin.org Improved and more efficient radiosynthesis methods have been developed for these compounds. nih.govresearchgate.net

For [¹⁸F]-5-OH-FPPAT and [¹⁸F]-7-OH-FHXPAT, a two-step radiosynthesis has been established. snmjournals.org This process involves the radiolabeling of bromo-precursor molecules with [¹⁸F]fluoride, facilitated by Kryptofix/K₂CO₃ in acetonitrile (B52724) at elevated temperatures. snmjournals.org A subsequent deprotection step under mild acidic conditions yields the final product. snmjournals.org This improved procedure circumvents a previously reported hydride reduction step, simplifying the synthesis. researchgate.netsnmjournals.org The radiosynthesis of [¹⁸F]-5-OH-FHXPAT and [¹⁸F]-7-OH-FHXPAT has been enhanced through modifications to previously published methods. nih.govresearchgate.net

Key research findings for these Fluorine-18 labeled aminotetralins include:

Radiochemical yields: Approximately 30% for the two-step synthesis of the THP-protected bromo-precursors. snmjournals.org An earlier three-step synthesis for [¹⁸F]-5-OH-FPPAT reported decay-corrected yields of 10-15%. researchgate.net

Specific activities: Greater than 2,000 Ci/mmol. snmjournals.org

Binding Characteristics: In vitro binding studies have shown that [¹⁸F]-5-OH-FPPAT predominantly binds to the striatum, an area rich in D2 receptors. snmjournals.org In contrast, [¹⁸F]-7-OH-FHXPAT exhibits more widespread binding, including in the cerebellum, suggesting it may be a potential tracer for D3 receptors. nih.govsnmjournals.org

| Compound | Precursor | Key Synthesis Steps | Radiochemical Yield | Specific Activity |

| [¹⁸F]-5-OH-FPPAT | 2-(N-propyl-N-5'-bromopentyl)amino-5-tetrahydroxypyranyltetralin | 1. Radiolabeling of the bromo-precursor with [¹⁸F]fluoride, Kryptofix/K₂CO₃ in acetonitrile. 2. Deprotection under mild acidic conditions. | ~30% (2-step) 10-15% (3-step) | >2000 Ci/mmol |

| [¹⁸F]-5-OH-FHXPAT | Brominated precursor 5 | 1. Reaction with [¹⁸F]fluoride, Kryptofix, potassium carbonate in acetonitrile. 2. Reduction with Lithium aluminum hydride in tetrahydrofuran. 3. Treatment with aqueous HCl in methanol. | Improved yields with modified procedures | >2000 Ci/mmol |

| [¹⁸F]-7-OH-FHXPAT | 2-(N-propyl-N-5'-bromohexyl)amino-7-tetrahydroxypyranyltetralin | 1. Radiolabeling of the bromo-precursor with [¹⁸F]fluoride, Kryptofix/K₂CO₃ in acetonitrile. 2. Deprotection under mild acidic conditions. | ~30% | >2000 Ci/mmol |

Molecular Pharmacology of R 2 Amino 7 Hydroxytetralin

Serotonin (B10506) Receptor Interactions and Related Agonist/Antagonist Profiles

Cross-Reactivity and Selectivity Challenges with Serotonin Receptors

The structural features of (R)-2-Amino-7-hydroxytetralin, particularly the aminotetralin core, bear a resemblance to the neurotransmitter serotonin, which can lead to interactions with serotonin (5-HT) receptors. psu.edu This structural similarity is a foundational challenge in medicinal chemistry, as the goal is often to achieve high selectivity for a specific receptor target to minimize off-target effects. The stimulation of serotonin receptors is a known action of many hallucinogenic compounds, and aminotetralin derivatives have been evaluated for such effects. psu.edu

Research into related aminotetralin compounds, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), highlights the potential for significant cross-reactivity. 8-OH-DPAT, a prototypical 5-HT1A receptor agonist, was later found to possess a relatively high affinity for the 5-HT7 receptor subtype as well. nih.govnih.gov The R(+)-enantiomer of 8-OH-DPAT generally shows greater agonistic activity at 5-HT1A receptors compared to its S(-) counterpart. researchgate.net This lack of absolute selectivity, even in well-established research tools, underscores the difficulty in designing aminotetralin-based ligands that target only a single receptor class. For phenylalkylamines, a class that includes aminotetralins, there is often higher affinity for 5-HT2 receptors compared to 5-HT1 receptors. acs.org The development of ligands based on scaffolds like coumarin (B35378) has been a strategy to achieve high affinity and selectivity for the 5-HT1A receptor, demonstrating the ongoing effort to overcome the inherent cross-reactivity of simpler pharmacophores. researchgate.net

Opioid Receptor Modulation

The aminotetralin scaffold has proven to be a versatile template for developing ligands that interact with opioid receptors. Molecular modeling studies have indicated a significant structural similarity between the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore and other classes of opioid antagonists, such as the trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidines. researchgate.net This has spurred investigations into aminotetralin derivatives as potential modulators of mu-opioid and kappa-opioid receptors.

Mu-Opioid Receptor (MOR) Affinity and Selectivity of Derivatives

Derivatives of the aminotetralin skeleton have been synthesized and evaluated for their binding affinity at the mu-opioid receptor (MOR). researchgate.net Research has shown that specific structural modifications can influence potency and selectivity. For instance, the introduction of a methoxy (B1213986) group at the 3-position of the aminotetralin ring was found to increase potency at MOR. researchgate.net While many aminotetralin derivatives have been explored for their antagonist properties, some analogs have been developed as potent and selective MOR agonists. frontiersin.org The pursuit of biased agonism, where a ligand preferentially activates G-protein signaling over β-arrestin pathways, is a key area of research for developing safer opioid analgesics. elifesciences.org

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Selected Aminotetralin and Related Derivatives Note: Data is compiled from various sources and may not represent directly comparable experimental conditions.

| Compound/Derivative Class | Modification | MOR Affinity (Ki, nM) | Selectivity Profile | Reference |

| Aminotetralin Derivatives | 3-Methoxy substitution | Increased potency | Also increased KOR potency | researchgate.net |

| Endomorphin-2 Analogs | Various peptide modifications | Sub-nM to nM range | Highly mu-selective | frontiersin.org |

| MP1207 | m-amine group on N-phenethyl scaffold | 0.23 nM | MOR/KOR selective over DOR | elifesciences.org |

| MP1208 | m-guanidine group on N-phenethyl scaffold | 0.34 nM | MOR/KOR selective over DOR | elifesciences.org |

Kappa-Opioid Receptor (KOR) Antagonism and Related Pharmacophores

The 2-amino-1,1-dimethyl-7-hydroxytetralin structure has been identified as a novel and effective scaffold for developing kappa-opioid receptor (KOR) antagonists. nih.govdntb.gov.uadntb.gov.ua This discovery provided a new chemical template distinct from traditional KOR antagonists like norbinaltorphimine. nih.govacs.org Structure-activity relationship studies have revealed that the antagonist activity at the KOR is sensitive to substitutions on the aminotetralin core. researchgate.net For example, introducing a methoxy group at the 3-position enhances potency not only at MOR but also at KOR. researchgate.net The development of potent and selective KOR antagonists is of significant therapeutic interest.

Molecular modeling has been instrumental in understanding how these ligands interact with the receptor. It is suggested that for some antagonists, a protonated nitrogen group forms an interaction with the Asp138 residue in transmembrane domain 3 (TM3) of the KOR, while other moieties interact with residues like Glu297 in TM6. acs.org

Table 2: Kappa-Opioid Receptor (KOR) Antagonist Activity of Selected Aminotetralin-Based Scaffolds Note: This table illustrates the utility of the pharmacophore in developing KOR antagonists.

| Scaffold/Derivative | Key Structural Feature | KOR Activity | Selectivity | Reference |

| 2-amino-1,1-dimethyl-7-hydroxytetralin | Core pharmacophore | Antagonist | Varies with substitution | nih.govdntb.gov.ua |

| 3-Methoxy-aminotetralin derivative | Methoxy group at C3 | Increased KOR potency | Also increased MOR potency | researchgate.net |

| GNTI (Naltrindole derivative) | Guanidinium group as KOR "address" | Potent KOR antagonist (Ke = 0.1 nM) | ~10-fold more selective than norBNI | acs.org |

Adenosine (B11128) Receptor Interactions

Beyond dopaminergic and serotonergic systems, the potential for aminotetralin derivatives to interact with other neurotransmitter systems, such as the adenosinergic system, is an area of pharmacological interest. This is particularly relevant given the significant interplay between adenosine and dopamine (B1211576) receptors in the brain.

A2A Receptor Affinity and Allosteric Interactions with Dopamine Receptors

Adenosine A2A receptors are highly concentrated in dopamine-rich brain regions like the striatum, where they form heteromeric complexes with dopamine D2 receptors. consensus.appfrontiersin.org This arrangement allows for direct, allosteric interactions between the two receptors. consensus.appnih.gov Activation of the A2A receptor leads to a decrease in the affinity of the D2 receptor for its agonists, a key mechanism of the antagonistic relationship between adenosine and dopamine. consensus.appnih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

The pharmacological profile of aminotetralin derivatives is highly dependent on their specific structural characteristics. Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the aminotetralin scaffold affect receptor affinity, selectivity, and functional activity. researchgate.netgoogle.com

For opioid receptor activity, molecular modeling suggests that the aminotetralin skeleton serves as a suitable scaffold for designing selective antagonists. researchgate.net Key findings from SAR studies include:

Substitution at C1: The introduction of geminal dialkyl groups (e.g., dimethyl) at the C1 position of the tetralin ring is a feature of the KOR antagonist scaffold. researchgate.netnih.gov

Substitution at C3: Adding a methoxy group at the C3 position has been shown to increase the potency of derivatives at both MOR and KOR. researchgate.net

Substitution on the Amino Group: Modifications to the 2-amino group can drastically alter activity. For KOR antagonists based on related scaffolds, the nature of the N-substituent is critical for determining antagonist potency and selectivity. acs.org

The conformationally restricted nature of the tetralin ring system provides a more rigid structure compared to flexible phenethylamines, which aids in defining the optimal geometry for receptor interaction. psu.edu The SAR for aminotetralins at dopamine and serotonin receptors has also been extensively studied, revealing that subtle changes, such as the position of a hydroxyl group or the nature of N-alkyl substituents, can shift the selectivity between different receptor subtypes.

Impact of Hydroxyl Group Position (e.g., 5-OH vs. 7-OH vs. 8-OH)

The position of the hydroxyl group on the aromatic ring of the 2-aminotetralin scaffold is a major determinant of receptor affinity and selectivity. nih.gov Shifting the hydroxyl moiety between the 5, 7, and 8-positions results in significant changes in pharmacological activity, particularly concerning dopamine (D₂, D₃) and serotonin (5-HT₁ₐ) receptors. acs.org

Compounds with a 5-hydroxyl group, such as 5-hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT), generally exhibit high efficacy at postsynaptic dopamine receptors. nih.gov In contrast, aminotetralins that lack this 5-OH substitution, including 7-hydroxy derivatives like 7-OH-DPAT, tend to show greater selectivity for dopamine autoreceptors. nih.gov The 7-OH substituted analogs are recognized as potent D₂ and D₃ receptor agonists. nih.gov For example, 7-OH-DPAT is a well-established D₃/D₂ receptor agonist.

The 8-hydroxy substituted analog, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), demonstrates a pronounced selectivity for the 5-HT₁ₐ receptor, with approximately 100-fold higher affinity for this receptor compared to D₂ and D₃ receptors. nih.gov The (R)-enantiomer of 8-OH-DPAT acts as a full 5-HT₁ₐ agonist, while the (S)-enantiomer is a partial agonist or antagonist. The affinity of the β-rotamer analogue, 7-hydroxy-N,N-di-n-propyl-2-aminotetralin, for dopamine receptors is reported to be 5 to 22 times weaker than its 5-hydroxy counterpart, which is an α-rotamer analogue. researchgate.net

Table 1: Receptor Affinity (Ki, nM) of Hydroxylated 2-Aminotetralin Analogs This table is interactive. Select headers to sort data.

| Compound | Hydroxyl Position | D₂ Affinity (Ki, nM) | D₃ Affinity (Ki, nM) | 5-HT₁ₐ Affinity (Ki, nM) |

|---|---|---|---|---|

| (+)-7-OH-DPAT | 7-OH | 1.9 | 0.24 | 22 |

| (-)-7-OH-DPAT | 7-OH | 110 | 1.8 | 32 |

| (+)-8-OH-DPAT | 8-OH | 3500 | 4300 | 1.3 |

| (-)-8-OH-DPAT | 8-OH | 1300 | 1200 | 1.3 |

Data sourced from a study on cloned human receptors. nih.gov

Influence of N-Substitution on Receptor Affinity and Selectivity

Modification of the amino group at the C2 position through N-substitution significantly modulates receptor affinity and selectivity. The size and nature of the N-alkyl groups play a crucial role in the interaction with the binding pockets of dopamine and serotonin receptors.

In the 5-hydroxy-2-aminotetralin (B1209819) series, compounds bearing at least one n-propyl group on the nitrogen atom exhibit the highest dopaminergic activity and potency, with the di-n-propyl homolog being the most potent. annualreviews.org Similarly, for 5-substituted-2-aminotetralins (5-SATs), substituting the scaffold with an N,N-dipropylamine moiety at the C2 position leads to higher affinity across 5-HT₁ receptor subtypes compared to analogs with a smaller dimethylamine (B145610) group. acs.org

Conversely, studies on α2-adrenergic receptors have shown that C(2)-N,N-dipropylamine analogues generally have a 10- to 25-fold lower affinity than the C(2)-N,N-dimethylamine and pyrrolidine (B122466) analogues at both α2A and α2C receptors. acs.org The N-propyl group in compounds like (S)-8-MeO-2-AT is suggested to provide a balance of lipophilicity and receptor interactions. Smaller N-alkyl groups, such as N-methyl, tend to reduce 5-HT₁ₐ affinity, whereas bulkier groups like N-pentyl may increase activity at off-target dopamine receptors. The introduction of a bulky N-(4-hydroxyphenethyl)-N-propyl substituent on an 8-chloro-substituted ADTN derivative resulted in marked D-2 binding affinity. nih.gov

Table 2: Effect of N-Substitution on Receptor Affinity (Ki, nM) for 5-SAT Analogs at 5-HT₁ Receptors This table is interactive. Select headers to sort data.

| Compound Class | C(2) Substituent | 5-HT₁ₐ Affinity (Ki, nM) | 5-HT₁B Affinity (Ki, nM) | 5-HT₁D Affinity (Ki, nM) |

|---|---|---|---|---|

| (2S)-5-SATs | N,N-dimethylamine | High | High | Highest |

| (2S)-5-SATs | N,N-dipropylamine | Higher than dimethylamine | Higher than dimethylamine | Higher than dimethylamine |

| (2S)-5-SATs | Pyrrolidine | Selective High Potency | Lower Potency | Lower Potency |

This table represents generalized findings from studies on 5-substituted-2-aminotetralins. acs.org

Conformational Preferences and Receptor Binding

The semi-rigid structure of the 2-aminotetralin scaffold restricts the conformation of the molecule, which is a key factor in its interaction with receptors. The tetralin ring system can adopt different conformations, such as a chair or a twisted-boat form, influencing the orientation of the crucial pharmacophoric elements—the hydroxyl group and the amino group.

The 5-hydroxy-2-aminotetralins are considered semi-rigid analogues of dopamine in the α-rotamer (trans-cisoid) conformation. researchgate.net This conformational preference is believed to be responsible for their high affinity for the dopamine D₂ receptor. nih.gov In contrast, the 7-hydroxy isomers are analogues of dopamine in the β-rotamer conformation, which generally results in weaker affinity for dopamine receptors. researchgate.net Conformational analysis has indicated that the chair conformation of the aminotetralin ring is biologically more active. ajrconline.org The stereochemistry at the C2 position is also a critical determinant, with the (S)-enantiomers of 5-substituted-2-aminotetralins displaying a significantly higher affinity (35- to 1000-fold) for 5-HT₁ₐ, 5-HT₁B, and 5-HT₁D receptors compared to the (R)-configuration. acs.orgnih.gov

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational methods are indispensable tools for elucidating the SAR of 2-aminotetralin derivatives. Techniques such as homology modeling, molecular dynamics simulations, and docking studies provide detailed insights into ligand-receptor interactions at an atomic level. acs.org

For many years, the lack of high-resolution crystal structures for dopamine receptors hindered structure-based drug design. plos.orgresearchgate.net To overcome this, researchers developed homology models of these G-protein coupled receptors (GPCRs). plos.orgresearchgate.net These models were often constructed using the crystal structures of related GPCRs, such as the β₂-adrenergic receptor or rhodopsin, as templates. plos.org More recently, the solved crystal structure of the human dopamine D₃ receptor has served as a more accurate template for building and refining models of both D₂ and D₃ receptors. plos.orgresearchgate.net These models are crucial for understanding the structural basis of ligand binding and selectivity, especially given the high sequence homology between D₂ and D₃ receptor subtypes. plos.org

Homology models are further refined using molecular dynamics (MD) simulations. plos.orgresearchgate.net These simulations are critical for achieving a more realistic and stable receptor conformation by placing the receptor model within a simulated biological membrane environment, such as a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer. plos.orgmdpi.com MD simulations, which can run for time scales up to a microsecond, allow the receptor and its ligand to relax into energetically favorable conformations, providing insights into the dynamic nature of their interaction. acs.orgacs.org This process helps differentiate the structures of highly homologous receptors, like D₂ and D₃, and reveals subtle conformational changes that are key to ligand selectivity. plos.orgresearchgate.net

Once a refined receptor model is established, molecular docking studies are performed to predict the binding pose of ligands like this compound within the receptor's binding pocket. plos.orgresearchgate.net These studies can identify key interactions, such as hydrogen bonds with serine residues in the transmembrane helices and ionic interactions with conserved aspartate residues, which are critical for the binding of aminergic GPCR ligands. acs.orgmdpi.com Following docking, binding energy calculations are used to estimate the affinity of the ligand for the receptor. plos.orgresearchgate.net These calculated energies can be correlated with experimental binding affinities (Ki values), providing a robust validation of the model and a predictive tool for designing new ligands with improved affinity and selectivity. plos.orgals-journal.com

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), extend this principle by considering the 3D properties of molecules to explain their interactions with a biological target. mdpi.com These approaches are instrumental in drug design for understanding the physicochemical and structural requirements for a ligand to bind to its receptor, thereby guiding the synthesis of more potent and selective molecules. iaps.org.in

For aminotetralin derivatives, including this compound and its closely related analogue 7-OH-DPAT, 3D-QSAR and CoMFA have been pivotal in elucidating the structural determinants of their affinity for dopamine and serotonin receptors. acs.orgresearchgate.net These studies typically involve creating a dataset of structurally related compounds with known biological activities, aligning them based on a common scaffold, and then using statistical methods to correlate their molecular fields (steric and electrostatic) with their receptor affinities. mdpi.com

A key application of these methods has been the investigation of agonist binding at dopamine D1 and D2 receptors. nih.gov In one such study, a molecular database of 16 structurally diverse dopamine agonists was created and aligned against a template molecule—bromocriptine for the D2 receptor. nih.govacs.org The biological activity, expressed as the logarithm of the inverse of the low-affinity agonist dissociation constant (ln(1/KL)), was used as the dependent variable for the CoMFA model. nih.govacs.org This approach allows for a precise quantitative comparison of how structural modifications affect receptor binding. nih.gov

The resulting CoMFA models for the D2 receptor demonstrated strong statistical significance and predictive power. nih.gov A model for D2 receptor affinity yielded a cross-validated R² (q²) value of 0.834 and a non-cross-validated R² of 0.999. nih.govacs.org The high q² value indicates good internal predictability, while the high R² value shows a strong correlation between the predicted and experimental activities of the compounds in the training set. nih.govacs.org The predictive utility of such models was successfully validated using test compounds like 7-OH-DPAT, which were not part of the initial training set, with the models accurately predicting their binding affinities. nih.govacs.org

These CoMFA models provide detailed insights into the pharmacophore required for D2 receptor activation. The aligned structures suggested a three-point pharmacophore map for dopamine agonists, consisting of a cationic nitrogen and two electronegative centers, such as the hydroxyl group on the tetralin ring. nih.govacs.org The analysis reveals the optimal spatial arrangement of these features, including the height of the nitrogen atom relative to the plane of the aromatic ring. nih.govacs.org

Furthermore, CoMFA generates 3D contour maps that visualize the impact of steric and electrostatic fields on biological activity. These maps highlight regions where bulky substituents would be favorable or unfavorable for receptor binding, and areas where positive or negative electrostatic potential would enhance or diminish affinity. For D2 receptor antagonists, CoMFA models have shown that steric interactions contribute significantly to the binding affinity, accounting for as much as 67.4% of the variance in some models. mdpi.com This information is invaluable for the rational design of new derivatives of this compound with improved pharmacological profiles.

Studies have also applied these computational techniques to understand receptor selectivity, for instance, between the D2 and D3 dopamine receptor subtypes or between dopamine and serotonin receptors. researchgate.netrsc.org By comparing CoMFA models for different receptors, researchers can identify the specific structural features that govern selective binding. nih.gov For example, 3D-QSAR studies on 5-substituted 2-aminotetralin analogues have shown that a steric appendage at the C5-position can enhance selectivity for the 5-HT7 receptor over the 5-HT1A receptor. researchgate.net

Table 1: Statistical Validation of a Comparative Molecular Field Analysis (CoMFA) Model for Dopamine D2 Receptor Agonists

This table presents the statistical parameters for a CoMFA model developed using a training set of 16 dopamine agonists. The model's purpose is to correlate the steric and electrostatic properties of the ligands with their binding affinity (KL) at the recombinant rat D2short dopamine receptor. nih.govacs.org

| Statistical Parameter | Value | Description | Source |

| q² (Cross-validated R²) | 0.834 | A measure of the internal predictive ability of the model. Values > 0.5 are considered good. | nih.govacs.org |

| Optimal Components | 5 | The number of principal components that yielded the highest q² value. | nih.gov |

| R² (Non-cross-validated) | 0.999 | A measure of the model's ability to fit the data of the training set. | nih.govacs.org |

| Standard Error of Estimate | 0.116 | A measure of the goodness of fit of the model to the training set data. | nih.govacs.org |

| F-value | 2465 | A statistical test of the model's significance. Higher values indicate greater significance. | nih.govacs.org |

In Vitro Pharmacological Investigations

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. These studies have been instrumental in characterizing the receptor binding profile of (R)-2-Amino-7-hydroxytetralin and its derivatives.

Dopamine (B1211576) D1, D2, D3, D4 Receptor Binding Studies

Studies on a series of 2-aminotetralin derivatives have shown that these compounds generally exhibit high affinity for both the D2 and D3 dopamine receptors. nih.gov Conversely, the affinity for the D4 receptor subtype has been found to be low for this class of compounds. nih.gov

Much of the detailed characterization has been performed on the N,N-di-n-propyl derivative, (R)-(+)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin, also known as (R)-(+)-7-OH-DPAT. This closely related analog demonstrates a significant affinity and selectivity for the D3 receptor. nih.gov It corresponds to the β-rotameric conformation of dopamine. nih.gov The binding affinity of (R)-(+)-7-OH-DPAT for the human D3 receptor is in the low nanomolar range, while its affinity for the D2L receptor is considerably lower. rug.nlguidetopharmacology.org

Serotonin (B10506) 5-HT1A Receptor Binding Studies

Investigations into the binding of 2-aminotetralin derivatives at serotonin 5-HT1 type receptors have revealed a significant stereochemical preference. Specifically, for binding at 5-HT1A, 5-HT1B, and 5-HT1D receptors, the (S)-enantiomer is strongly preferred over the (R)-enantiomer. nih.gov Studies on 5-substituted-2-aminotetralins (5-SATs) demonstrated at least a 50-fold stereoselective preference for the (2S) configuration over the (2R) configuration at these receptors. nih.gov This indicates that this compound possesses a substantially lower affinity for the 5-HT1A receptor compared to its (S)-counterpart.

Opioid Receptor Binding Assays

Measurement of Dissociation Constants (Kd) and Inhibitory Concentrations (IC50)

The affinity of ligands for receptors is quantified using inhibition constants (Ki) and dissociation constants (Kd). For the N,N-dipropyl analog, (R)-(+)-7-OH-DPAT, specific affinity values for dopamine receptors have been established.

| Compound | Receptor | Assay Type | Value (nM) | Reference |

|---|---|---|---|---|

| (R)-(+)-7-OH-DPAT | Dopamine D3 (human) | Ki | 0.92 | researchgate.net |

| (R)-(+)-7-OH-DPAT | Dopamine D2 (human) | Ki | 61 | researchgate.net |

| (R)-(+)-7-OH-DPAT | Dopamine D2L (human) | pKi (6.69) | 202 | guidetopharmacology.org |

Functional Assays and Signal Transduction Studies

Functional assays are performed to determine the consequence of a ligand binding to a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. This is often measured by observing downstream signaling events, such as the modulation of enzymes like adenylate cyclase.

Adenylate Cyclase Modulation (D1 receptor activation)

Dopamine receptors are functionally divided into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). A primary distinction is their effect on the enzyme adenylate cyclase. D1-like receptors typically couple to Gs proteins and activate adenylate cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). nih.gov In contrast, D2-like receptors couple to Gi/o proteins and inhibit adenylate cyclase activity. nih.gov

While this compound and its analogs show high affinity for D2-like receptors, which inhibit adenylate cyclase, specific studies detailing the functional effects of this compound on D1 receptor-mediated adenylate cyclase activation are not prominently available in the reviewed scientific literature. General studies on D1 agonists confirm their role in stimulating adenylate cyclase, but compound-specific data for this compound is lacking. nih.gov

G-Protein Coupling and High/Low Affinity States

The interaction of this compound, also known as (R)-7-OH-DPAT, with dopamine D2 receptors is characterized by its recognition of different affinity states of the receptor, which are modulated by the coupling of the receptor to G-proteins. G-protein coupled receptors (GPCRs) like the D2 receptor can exist in a high-affinity state for agonists when coupled to a G-protein, and a low-affinity state when uncoupled. The binding of agonists promotes the formation of the high-affinity ternary complex of the agonist, receptor, and G-protein, which is the initial step in signal transduction.

In vitro binding studies using Chinese hamster ovary (CHO) cells expressing the dopamine D2 receptor have demonstrated that 3H-7-hydroxy-2-(N,N-di-n-propylamino)tetralin ([3H]7-OH-DPAT) labels the D2 receptor with a high affinity, exhibiting a dissociation constant (Kd) of approximately 3.6 nM. nih.gov The sensitivity of this binding to guanine nucleotides, such as GTP, is a hallmark of agonist binding to a G-protein-coupled receptor. nih.gov Guanine nucleotides promote the dissociation of the G-protein from the receptor, thereby converting the high-affinity state to a low-affinity state. This phenomenon has been observed with [3H]7-OH-DPAT binding to D2 receptors, confirming its interaction with the G-protein-coupled state of the receptor. nih.gov

Competition binding assays provide further insight into the affinity of this compound for the different states of the D2 receptor. The affinity of an agonist is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. Discrepancies in reported Ki values for 7-OH-DPAT at the D2 receptor likely reflect different experimental conditions that may favor the high- or low-affinity state. For instance, a pKi of 7.6 has been reported, while other studies show a pKi of 6.69, which translates to a Ki of approximately 202 nM for the human D2L receptor expressed in HEK cells. guidetopharmacology.org Kinetic binding studies in rat caudate-putamen have also suggested that [3H]R(+)-7-OH-DPAT binding involves multiple components, with both association and dissociation curves being composed of at least two phases. nih.gov This further supports the existence of multiple agonist binding states for the D2 receptor. nih.gov

| Parameter | Value | Receptor | Cell Line | Reference |

|---|---|---|---|---|

| Kd for [3H]7-OH-DPAT | 3.6 nM | Dopamine D2 | CHO cells | nih.gov |

| pKi for 7-OH-DPAT | 7.6 | Dopamine D2 | Not Specified | guidetopharmacology.org |

| pKi for 7-OH-DPAT | 6.69 | Human Dopamine D2L | HEK cells | guidetopharmacology.org |

| Ki for 7-OH-DPAT | ~202 nM | Human Dopamine D2L | HEK cells | guidetopharmacology.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (D2 receptor-mediated mitogenesis)

The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway is a significant signaling cascade downstream of many GPCRs, including the dopamine D2 receptor, often leading to cellular processes like proliferation and differentiation (mitogenesis). Studies have shown that activation of D2 receptors can indeed lead to the phosphorylation of MAPK in neurons.

However, the effect of this compound and its analogs on D2 receptor-mediated mitogenesis appears to be complex and may be cell-type specific. In a study utilizing opossum kidney (OK) cells, which endogenously express D2, D3, and D4 receptors, the D2-like receptor agonist bromocriptine was found to induce mitogenesis, as measured by an increase in [3H]thymidine incorporation. nih.gov This effect was blocked by the MAPK kinase (MEK) inhibitor PD 98059, indicating the involvement of the MAPK pathway. nih.gov Conversely, another aminotetralin derivative, (R)-(+)-2-dipropylamino-7-hydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide, did not produce such an effect, suggesting it does not activate the mitogenic response in these cells. nih.gov

Furthermore, in 7315c pituitary tumor cell membranes, which exclusively express the D2 receptor subtype, dopamine was shown to inhibit adenylyl cyclase activity. nih.gov In this system, (+/-)7-OH-DPAT did not have an effect on its own but acted as an antagonist to the dopamine-induced inhibition of adenylyl cyclase. nih.gov This finding suggests that in certain cellular contexts, this compound may not act as a classic agonist for all D2 receptor-mediated signaling pathways. The varied functional responses elicited by this compound underscore the concept of functional selectivity, where a ligand can stabilize different receptor conformations, leading to the activation of distinct downstream signaling pathways.

| Compound | Cell Type | Effect on Mitogenesis/MAPK Pathway | Reference |

|---|---|---|---|

| Bromocriptine (D2-like agonist) | Opossum Kidney (OK) cells | Increased [3H]thymidine incorporation (mitogenesis) via MAPK pathway | nih.gov |

| (R)-(+)-2-dipropylamino-7-hydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide | Opossum Kidney (OK) cells | No increase in [3H]thymidine incorporation | nih.gov |

| (+/-)7-OH-DPAT | 7315c pituitary tumor cells | Antagonized dopamine-inhibited adenylyl cyclase activity | nih.gov |

In Vitro Autoradiography of Brain Slices

In vitro autoradiography is a powerful technique used to visualize the distribution and density of receptors in tissue sections. This method involves incubating brain slices with a radiolabeled ligand, such as [3H]-(R)-2-Amino-7-hydroxytetralin, which binds to its target receptors. The sections are then exposed to a film or a sensitive phosphor imaging plate, which captures the radioactive signal and creates an image of the receptor distribution.

Studies utilizing [3H]R(+)-7-OH-DPAT for autoradiography in the rat brain have provided valuable information on the localization of D2 and D3 receptors. Pharmacological characterization of [3H]R(+)-7-OH-DPAT binding in membrane preparations from the rat caudate-putamen revealed that the binding could be resolved into three specific sites. nih.gov The two major high-affinity sites likely represent D3 receptor binding, while a minor, third site corresponds to D2 receptor binding. nih.gov This indicates that [3H]R(+)-7-OH-DPAT can be used in autoradiographic studies to map the distribution of both D3 and, to a lesser extent, D2 receptors in the brain.

The distribution of 5-HT1A binding sites has also been studied using the related compound [3H]-8-hydroxy-2-(N,N-dipropylamino)tetralin ([3H]-8-OH-DPAT). jneurosci.org These studies demonstrate the utility of radiolabeled aminotetralin compounds in mapping the neuroanatomical distribution of their respective receptor targets. For this compound, autoradiographic studies would be expected to show high densities of binding in regions known to be rich in D2 and D3 receptors, such as the striatum (caudate-putamen and nucleus accumbens), olfactory tubercle, and substantia nigra. The specificity of the binding can be confirmed by co-incubating adjacent brain sections with an excess of a non-radiolabeled competing ligand, which should displace the radioligand from the specific binding sites.

Cellular and Subcellular Localization Studies

Receptor Expression in Cultured Cells (e.g., CHO cells, Opossum Kidney cells)

Cultured cell lines that endogenously or recombinantly express specific receptors are invaluable tools for in vitro pharmacological investigations. Chinese hamster ovary (CHO) cells are a commonly used host for the stable expression of cloned receptors, including dopamine receptors. nih.govebi.ac.uk Studies have utilized CHO cells expressing either D2 or D3 dopamine receptors to characterize the binding of 3H-7-OH-DPAT. nih.gov In these engineered cell lines, [3H]7-OH-DPAT was found to label D3 receptors in a guanine nucleotide-insensitive manner with a Kd of about 0.5 nM, while it labeled D2 receptors with a high affinity (Kd of 3.6 nM) in a guanine nucleotide-sensitive fashion. nih.gov This demonstrates the utility of CHO cells for dissecting the specific interactions of this compound with individual dopamine receptor subtypes.

Opossum Kidney (OK) cells are another cell line that has been instrumental in studying dopamine receptor signaling. These cells have been shown to endogenously express D2, D3, and D4 dopamine receptor subtypes. nih.gov The presence of these receptors was initially demonstrated through radioligand binding using [3H]spiperone, and subsequently confirmed by Western blotting. nih.gov The expression of D2-like receptors in OK cells makes them a suitable model system for investigating the functional consequences of receptor activation, such as the potential for D2 receptor-mediated mitogenesis. nih.gov

| Cell Line | Receptor(s) Expressed | Key Findings with this compound or Analogs | Reference |

|---|---|---|---|

| Chinese Hamster Ovary (CHO) cells | Recombinant Dopamine D2 and D3 receptors | [3H]7-OH-DPAT labels D2 receptors with high, guanine nucleotide-sensitive affinity (Kd ~3.6 nM) and D3 receptors with subnanomolar, guanine nucleotide-insensitive affinity (Kd ~0.5 nM). | nih.gov |

| Opossum Kidney (OK) cells | Endogenous Dopamine D2, D3, and D4 receptors | Demonstrated the presence of D2-like receptors; used to study D2 receptor-mediated mitogenesis, where a similar aminotetralin did not show an effect. | nih.gov |

Immunohistochemistry for Receptor Protein Localization

Immunohistochemistry is a technique that utilizes antibodies to visualize the location of specific proteins within a tissue. This method has been extensively used to map the distribution of dopamine receptors in the brain, providing a detailed anatomical framework for understanding the sites of action of ligands like this compound.

Studies in the rat brain have revealed a widespread but distinct distribution of D2 receptors. In the cerebral cortex, D2 receptor immunoreactivity is generally weaker compared to other dopamine receptors and is primarily detected in the nuclear regions of pial and layer I astrocytes. frontiersin.org In deeper cortical layers, protoplasmic astrocytes show low to negligible D2 immunoreactivity, while some non-astrocytic cells in layer III are positive for D2 receptors. frontiersin.org

The hippocampus and dentate gyrus also exhibit D2-like receptor immunoreactivity, with cytoplasmic vesicles containing these receptors found in CA3 and other neurons, but notably absent from CA1 neurons and granule cells of the dentate gyrus. researchgate.net In the arcuate-median eminence complex, which is crucial for neuroendocrine regulation, punctate D2 receptor immunoreactivity is enriched in the lateral palisade zone, where nerve terminals are abundant. nih.gov This localization suggests a role for D2 receptors in modulating the release of hormones and neurotransmitters in this region. nih.gov Furthermore, D2 receptor immunoreactivity is observed in the cell bodies of tubero-infundibular dopamine neurons, indicating a potential for autoreceptor function. nih.gov

| Brain Region | Observed D2 Receptor Localization | Reference |

|---|---|---|

| Cerebral Cortex | Weak immunoreactivity, primarily in nuclear regions of pial and layer I astrocytes; some positive cells in layer III. | frontiersin.org |

| Hippocampus and Dentate Gyrus | Cytoplasmic vesicles in CA3 neurons; absent in CA1 neurons and dentate gyrus granule cells. | researchgate.net |

| Arcuate-Median Eminence Complex | Enriched punctate immunoreactivity in the lateral palisade zone (nerve terminals); present in cell bodies of tubero-infundibular dopamine neurons. | nih.gov |

In Vivo Neuropharmacological and Behavioral Studies

Animal Models in Neuropsychiatric Research

Animal models are indispensable for characterizing the effects of psychoactive compounds. The 7-hydroxytetralin structure has been primarily evaluated in models related to dopaminergic function, given its affinity for dopamine (B1211576) receptors.

Direct studies investigating (R)-2-Amino-7-hydroxytetralin in animal models of Parkinson's disease are limited. However, extensive research on its N-dipropylated derivative, R(+)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (known as (R)-7-OH-DPAT), provides significant insight into the potential of this chemical class. In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, which mimics the degeneration of dopaminergic neurons seen in the human condition, the administration of the D3 receptor agonist (R)-7-OH-DPAT has demonstrated notable therapeutic effects. nih.govcapes.gov.brjneurosci.org

Studies have shown that chronic delivery of (R)-7-OH-DPAT can induce the proliferation of cells in the substantia nigra pars compacta that adopt a dopaminergic neuronal phenotype. nih.govjneurosci.org This neurogenic effect was associated with a substantial recovery of dopaminergic cell counts in the lesioned brain region. nih.govcapes.gov.br Furthermore, this cellular restoration led to a functional recovery of the nigrostriatal pathway and a persistent improvement in locomotor function in these animal models. nih.govjneurosci.orgcaymanchem.com One study found that (R)-7-OH-DPAT administration reduced the loss of dopaminergic neurons in the substantia nigra and improved performance in motor tasks like the staircase test. caymanchem.com

Brain microdialysis is a key technique for measuring neurotransmitter levels in specific brain regions of living animals. Studies using this method have been crucial in defining the role of 7-hydroxy-2-aminotetralin derivatives at dopamine autoreceptors—presynaptic receptors that regulate the synthesis and release of dopamine.

A pivotal study investigating the enantiomers of various monohydroxy-2-aminotetralin derivatives found a clear stereoselective effect for 7-hydroxy substituted compounds. nih.gov Using brain microdialysis in the rat striatum, researchers demonstrated that the (R)-enantiomers of 7-OH-substituted derivatives, such as R(+)-7-OH-DPAT, are potent agonists at dopamine autoreceptors that regulate dopamine release. nih.gov Local infusion of these (R)-enantiomers into the striatum resulted in a significant decrease in dopamine release, on the order of 45-60%. nih.gov This inhibitory action on dopamine release is a hallmark of dopamine autoreceptor activation.

| Compound Class | Enantiomer | Model | Effect on Striatal Dopamine Release | Reference |

|---|---|---|---|---|

| 7-OH-substituted-2-aminotetralins | R-enantiomer | Rat Brain Microdialysis | Potent agonist activity at autoreceptors, decreasing release by 45-60% | nih.gov |

| 7-OH-substituted-2-aminotetralins | S-enantiomer | Rat Brain Microdialysis | Weak agonist activity at autoreceptors | nih.gov |

Behavioral assessments are used to determine the functional consequences of a compound's neuropharmacological activity. The (R)-enantiomer of 7-OH-DPAT has been evaluated in several behavioral paradigms. In studies with normal mice, (R)-7-OH-DPAT was found to inhibit locomotion when animals were placed in a novel environment, an effect attributed to D3 receptor stimulation. nih.govnih.gov One study noted that a high dose (1000 µg/kg) decreased locomotor activity, while lower doses did not have a significant effect. nih.gov

In the context of learning and memory, (R)-7-OH-DPAT was assessed using a passive avoidance learning task in mice. nih.gov When administered before training, after training, or before the retention test, the compound significantly impaired memory, suggesting an amnesic effect. nih.gov This effect was not blocked by dopamine D1 or D2 receptor antagonists, pointing towards a potential mediation by D3 receptors. nih.gov Other behavioral studies have examined the parent compound, 2-amino-7-hydroxytetralin, noting that it produces effects characteristic of hallucinogens, such as mescaline-like activity on the EEG in rabbits. psu.edu

| Compound | Behavioral Test | Animal Model | Observed Effect | Reference |

|---|---|---|---|---|

| (R)-7-OH-DPAT | Novelty-Stimulated Locomotion | Mice | Inhibition of motor activity | nih.gov |

| (R)-7-OH-DPAT | Passive Avoidance Learning | Mice | Amnesic effect (shortened step-down latency) | nih.gov |

| 2-Amino-7-hydroxytetralin | Electroencephalogram (EEG) | Rabbit | Mescaline-like activity | psu.edu |

Neuroprotective and Anti-inflammatory Effects

This compound has demonstrated notable neuroprotective and anti-inflammatory capabilities in various experimental models. These effects are crucial in the context of neurodegenerative diseases, which are often characterized by neuronal loss and inflammation.

Protection of Tyrosine Hydroxylase-Positive Dopaminergic Neurons

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. acs.orgnih.gov Research has shown that dopamine D3 receptor preferring agonists may offer neuroprotective effects. nih.gov Studies using dopaminergic MN9D cells have demonstrated that certain compounds can protect these neurons from toxicity induced by MPP+, a neurotoxin known to cause parkinsonism. acs.orgnih.gov For instance, pretreatment with specific D2/D3 receptor agonists has been shown to reverse the toxic effects of MPP+ on these dopaminergic cells. acs.orgnih.gov Furthermore, the biologically active form of vitamin D3, calcitriol, has been observed to increase the number of primary dopamine neurons in culture, an effect attributed to neuroprotection rather than increased differentiation. plos.org This protection is linked to the upregulation of glial derived neurotrophic factor (GDNF), a protein that supports the survival of dopamine neurons. plos.org

Cyclooxygenase-2 and Inducible Nitric Oxide Synthase Suppression

Inflammation is a key component of many neurodegenerative diseases. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two major enzymes that mediate inflammatory processes. nih.govmdpi.com COX-2 is responsible for the synthesis of prostaglandins, which are involved in pain and inflammation, while iNOS produces nitric oxide, a signaling molecule that can contribute to inflammation. mdpi.comscielo.org.mx Research has shown that iNOS can bind to and activate COX-2, enhancing its catalytic activity. nih.gov This interaction suggests a synergistic relationship between these two inflammatory pathways. nih.gov The suppression of COX-2 and iNOS is a key target for anti-inflammatory therapies. mdpi.comscielo.org.mx Studies have shown that certain natural extracts can decrease the production of reactive oxygen species and reduce the expression of inflammatory mediators like nuclear factor-κB (NF-κB), iNOS, and COX-2 in a dose-dependent manner. mdpi.com

Anti-apoptotic Roles in Cellular Models

Apoptosis, or programmed cell death, is a critical process in the development and maintenance of multicellular organisms. However, its dysregulation can lead to diseases such as cancer and neurodegenerative disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). plos.orgnih.gov The anti-apoptotic protein Bcl-2 is a key therapeutic target in cancer research. plos.org Studies have shown that certain compounds can induce apoptosis in cancer cells by decreasing the levels of Bcl-2. plos.org In the context of neuroprotection, preventing apoptosis is crucial. Research has indicated that some compounds can protect neurons from cell death by modulating the balance between pro- and anti-apoptotic proteins. frontiersin.org For example, the neuropeptide orexin-A has been shown to protect neurons from oxidative stress-induced cell death by regulating the balance between the pro-apoptotic protein caspase-2 and the anti-apoptotic protein Bcl-2. frontiersin.org

In Vivo Imaging Studies (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the living brain. frontiersin.org Radiotracers, which are molecules labeled with a positron-emitting isotope, are used to target specific receptors or transporters in the brain. frontiersin.org

Brain Uptake and Biodistribution of Radiotracers

The development of radiolabeled agonists for dopamine D2/D3 receptors is crucial for studying the high-affinity state of these receptors in the brain using PET. nih.govnih.gov Various analogs of hydroxytetralin have been evaluated as potential agonist radiotracers. nih.govnih.gov Biodistribution studies in rats using radiolabeled 5-OH-DPAT, a hydroxytetralin analog, have shown significant accumulation in the striata. nih.gov In rhesus monkeys, selective uptake of this tracer was also observed in the striata. nih.gov Another radiotracer, [18F]-5-OH-FPPAT, has shown comparable brain uptake to [11C]-5-OH-DPAT. nih.gov The longer half-life of the 18F isotope offers advantages for clinical studies. snmjournals.org The development of 18F-labeled D2/D3 receptor agonist radioligands has been pursued, though with limited success initially. snmjournals.org However, newer radioligands have shown promise, with suitable brain entry and striatum-to-cerebellum ratios for reliable quantification of receptor binding. snmjournals.org

| Radiotracer | Animal Model | Key Findings | Citation |

|---|---|---|---|

| [11C]5-OH-DPAT | Rats | Marked accumulation in the striata (0.6–0.8% injected dose/g at 15 min). | nih.gov |

| [11C]5-OH-DPAT | Rhesus Monkeys | Selective uptake in the striata (0.03% ID/ml) with striata/cerebellum ratios of 1.5 at 10 min and 2.0 at 60 min. | nih.gov |

| [18F]-5-OH-FPPAT | Rhesus Monkeys | Brain uptake of 0.05% ID/ml with striata/cerebellum ratios of 1.5 at 10 min and 2.0 at 40 min. | nih.gov |

| 18F-MCL-524 | Cynomolgus Monkeys | Mean striatal nondisplaceable binding potential (BPND) of 2.0. | snmjournals.org |

| [(18)F]FEt-AMC13 | Rats | Mean striatum-to-cerebellum uptake ratio reached 2.1 in vivo (PET). | researchgate.net |

Striatal and Extrastriatal Receptor Binding Visualization

PET imaging with specific radioligands allows for the visualization of dopamine D2/D3 receptor binding in both striatal and extrastriatal brain regions. The striatum, a key area for motor control and reward, has a high density of these receptors. nih.govnih.gov In vitro autoradiography studies of rat brain slices have shown selective binding of radiolabeled 5-OH-DPAT and [18F]-5-OH-FPPAT to the striata. nih.govnih.gov This binding can be blocked by D2/D3 antagonists, confirming the specificity of the radiotracers. nih.govnih.gov In vivo PET studies in monkeys have also demonstrated higher binding of these tracers in the striatum compared to the cerebellum, a region with low D2/D3 receptor density. nih.govnih.govsnmjournals.org This allows for the calculation of striatum-to-cerebellum ratios, which are used to quantify receptor availability. nih.govnih.govsnmjournals.org The development of radioligands with improved striatal-to-cerebellar binding ratios is an ongoing area of research. snmjournals.orgsnmjournals.org For example, one study reported striatal-to-cerebellum binding ratios of only 2.0 in monkeys for a particular radioligand. snmjournals.orgsnmjournals.org Newer tracers have shown improved ratios, enhancing the ability to quantify receptor binding accurately. researchgate.net

High-Affinity State Imaging of Dopamine Receptors

Dopamine receptors, like many G-protein coupled receptors, exist in two interconvertible affinity states for agonists: a high-affinity state and a low-affinity state. nih.govnih.govsnmjournals.org The high-affinity state is considered the functional, G-protein-coupled state of the receptor, and under physiological conditions, dopamine is expected to bind predominantly to these sites. nih.govnih.gov PET imaging with agonist radioligands, many of which are based on the 2-aminotetralin structure, provides a unique opportunity to probe this functional state of dopamine D2 and D3 receptors in the living brain. researchgate.netfrontiersin.org

The development of agonist radiotracers is driven by the hypothesis that they can offer increased sensitivity to changes in endogenous dopamine levels compared to antagonist radioligands. mdpi.com Several derivatives of 2-aminotetralin have been synthesized and evaluated for this purpose. For instance, (R,S)-2-(N-propyl-N-1'-[¹¹C]-propyl)amino-5-hydroxytetralin ([¹¹C]5-OH-DPAT) and (R,S)-2-(N-propyl-N-5'-[¹⁸F]fluoropentyl)amino-5-hydroxytetralin ([¹⁸F]-5-OH-FPPAT) were developed as PET agents to study the high-affinity state of D2/D3 receptors. nih.govnih.gov

| Radioligand | Target Receptor(s) | Key Finding in High-Affinity State Imaging | Species | Reference |

|---|---|---|---|---|

| [¹¹C]-(+)-PHNO | Dopamine D2/D3 (Agonist, D3-preferring) | Suitable for imaging agonist binding sites (D2High and D3), with a signal enriched in D3 contribution compared to antagonist radiotracers. imperial.ac.uk | Human, Non-human primate, Rat | imperial.ac.ukmdpi.com |

| (R)-7-OH-DPAT | Dopamine D3 > D2 (Agonist) | Used in displacement studies to confirm the D3 receptor component of other radiotracer signals in vivo. researchgate.net | Rat | researchgate.net |

| [¹⁸F]-5-OH-FPPAT | Dopamine D2/D3 (Agonist) | Evaluated as a PET agent for imaging the high-affinity state of D2/D3 receptors. nih.gov Reported striatal-to-cerebellum binding ratios of 2.0. snmjournals.orgsnmjournals.org | Monkey, Rodent | nih.govsnmjournals.orgsnmjournals.org |

| [¹¹C]5-OH-DPAT | Dopamine D2/D3 (Agonist) | Developed as a PET agent for the high-affinity state of D2/D3 receptors. nih.gov | Rodent, Non-human primate | nih.gov |

Evaluation of Radiotracer Kinetics and Specificity

For a radiotracer to be effective for in vivo imaging, it must exhibit favorable kinetic and specificity properties. This includes the ability to readily cross the blood-brain barrier, show high uptake in target-rich regions (like the striatum for dopamine receptors) compared to reference regions with low receptor density (like the cerebellum), and bind specifically and reversibly to the target receptor. capes.gov.brsnmjournals.org